4,4-Difluoro-5-methylazepane
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Overview
Description
4,4-Difluoro-5-methylazepane: is a chemical compound with the molecular formula C7H14F2N . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with two fluorine atoms and a methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-5-methylazepane typically involves the fluorination of a suitable precursor. One common method is the reaction of 5-methylazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-5-methylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
4,4-Difluoro-5-methylazepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-5-methylazepane involves its interaction with specific molecular targets. The fluorine atoms and the nitrogen in the azepane ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,4-Difluoroazepane: Lacks the methyl group, making it less sterically hindered.
5-Methylazepane: Lacks the fluorine atoms, resulting in different chemical properties.
4-Fluoro-5-methylazepane: Contains only one fluorine atom, leading to different reactivity.
Uniqueness: 4,4-Difluoro-5-methylazepane is unique due to the presence of both fluorine atoms and a methyl group, which confer specific chemical and physical properties.
Properties
Molecular Formula |
C7H13F2N |
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Molecular Weight |
149.18 g/mol |
IUPAC Name |
4,4-difluoro-5-methylazepane |
InChI |
InChI=1S/C7H13F2N/c1-6-2-4-10-5-3-7(6,8)9/h6,10H,2-5H2,1H3 |
InChI Key |
KSDBKSTXUKTKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCCC1(F)F |
Origin of Product |
United States |
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